

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Bosutinib Hydrate

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## Compound of Interest

Compound Name: *Bosutinib hydrate*

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## Abstract

Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia. This technical guide provides an in-depth analysis of the essential physical and chemical properties of its hydrated form. The document outlines key characteristics such as solubility, melting point, polymorphism, and stability, supported by detailed experimental protocols. Furthermore, it visually elucidates the primary signaling pathways affected by Bosutinib through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development.

## Introduction

Bosutinib (marketed as BOSULIF®) is a potent, orally bioavailable small molecule inhibitor targeting the Bcr-Abl and Src family kinases.[1][2] Its efficacy in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients with resistance or intolerance to prior therapies, is well-established.[1][3] The active pharmaceutical ingredient (API) is typically formulated as a monohydrate, the thermodynamically favored solid-state form.[4] A thorough understanding of the physicochemical properties of **Bosutinib hydrate** is paramount for formulation development, quality control, and ensuring optimal therapeutic performance. This guide aims to consolidate the available technical data on these

properties, provide detailed experimental methodologies for their determination, and illustrate the compound's mechanism of action through signaling pathway diagrams.

## Physicochemical Properties

The physical and chemical characteristics of **Bosutinib hydrate** are summarized below. These properties are crucial for its handling, formulation, and biological activity.

### General Properties

Bosutinib monohydrate presents as a crystalline white to yellowish tan powder.[\[4\]](#)

Property	Value	Reference
Chemical Name	4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl) propoxy]-3-quinolinecarbonitrile, hydrate (1:1)	<a href="#">[4]</a>
Molecular Formula	C <sub>26</sub> H <sub>29</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>3</sub> ·H <sub>2</sub> O	<a href="#">[4]</a>
Molecular Weight	548.46 g/mol (monohydrate)	<a href="#">[4]</a> <a href="#">[5]</a>
Anhydrous Molecular Weight	530.46 g/mol	<a href="#">[4]</a>
CAS Number	380843-75-4 (anhydrous), 918639-08-4 (monohydrate)	<a href="#">[4]</a> <a href="#">[6]</a>

### Solubility

The solubility of Bosutinib is highly pH-dependent.[\[4\]](#) It is highly soluble in acidic conditions (pH ≤ 5), while its solubility markedly decreases in neutral to basic environments.[\[4\]](#)[\[7\]](#)

Solvent	Solubility	Reference
Aqueous Media (pH $\leq$ 5)	Highly soluble	[4][7]
Aqueous Media (pH $>$ 5)	Rapidly decreases	[4][7]
PBS (pH 7.2)	Approximately 1 mg/mL	[8]
DMSO	Approximately 20 mg/mL, 100 mg/mL (with sonication)	[8][9]
Ethanol	Approximately 20 mg/mL	[8][9]
Dimethylformamide (DMF)	Approximately 20 mg/mL	[8][9]
Acetone	Soluble	[4]
Methanol	Soluble	[4]
Acetonitrile	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Isopropyl Acetate	Sparingly soluble	[4]
Toluene	Slightly soluble	[4]
Heptane	Slightly soluble	[4]

## Thermal Properties and Polymorphism

Bosutinib is known to exist in multiple polymorphic and solvated forms.[10][11] The commercially available form is a monohydrate (Form 1), which is the most thermodynamically stable form under ambient conditions.[4][11] A crystalline Form X of bosutinib has been characterized with endothermic peaks at approximately 91°C, 121°C, and 152°C in a hermetically sealed crucible as determined by Differential Scanning Calorimetry (DSC).[12]

Property	Value	Reference
Polymorphism	Exists as multiple polymorphs, hydrates, and solvates. Form 1 (monohydrate) is the thermodynamically favored form.	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Melting Point (Form X)	Endothermic peaks at approx. 91°C, 121°C, and 152°C (DSC)	<a href="#">[12]</a>

## Acid Dissociation Constant (pKa)

The pKa of a compound is critical as it influences its solubility, absorption, and distribution. While a specific experimentally determined pKa value for **Bosutinib hydrate** was not found in the provided search results, it can be determined using techniques such as potentiometric titration or reversed-phase liquid chromatography.[\[13\]](#)

## Stability

**Bosutinib hydrate** is susceptible to degradation under certain stress conditions, particularly basic hydrolysis and oxidation.[\[14\]](#)[\[15\]](#) Stability-indicating HPLC methods have been developed to monitor its degradation.[\[16\]](#)[\[17\]](#) Eight degradation impurities have been identified under basic hydrolysis, oxidative, and photolytic conditions.[\[2\]](#)[\[14\]](#)

Condition	Stability Profile	Reference
Basic Hydrolysis	Susceptible to degradation	[14][15]
Oxidative (H <sub>2</sub> O <sub>2</sub> )	Susceptible to degradation	[14][15]
Photolytic (UV and Visible light)	Susceptible to degradation	[14][15]
Acidic to Neutral Aqueous Solution	More stable for short-term experimental use	
Ambient Storage	Investigated forms were stable for 2 years	[10]

## Experimental Protocols

Detailed methodologies for characterizing the key physicochemical properties of **Bosutinib hydrate** are provided below. These protocols are based on established pharmaceutical analysis techniques.

### Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of **Bosutinib hydrate** in various solvents.

- **Preparation:** Add an excess amount of **Bosutinib hydrate** to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Withdraw a sample of the supernatant. To remove undissolved solids, filter the sample through a suitable membrane filter (e.g., 0.45 µm) or centrifuge at high speed.
- **Analysis:** Quantify the concentration of Bosutinib in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: Express the solubility in terms of mg/mL or mol/L.

## Polymorphism and Melting Point Determination (DSC and XRPD)

DSC is employed to determine the melting point and other thermal transitions.[\[18\]](#)[\[19\]](#)

- Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of **Bosutinib hydrate** into an aluminum DSC pan.[\[20\]](#) Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[\[10\]](#)
- Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).[\[10\]](#)
- Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic event on the resulting thermogram.[\[21\]](#)

XRPD is used to characterize the crystalline form of **Bosutinib hydrate**.

- Sample Preparation: Gently grind the **Bosutinib hydrate** powder to ensure a uniform particle size.[\[1\]](#) Pack the powder into a sample holder.
- Instrument Setup: Place the sample holder in the XRPD instrument.
- Data Collection: Expose the sample to monochromatic X-ray radiation (commonly Cu K $\alpha$ ) and scan over a range of 2 $\theta$  angles (e.g., 5° to 40°).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2 $\theta$  angle, serves as a fingerprint for the specific crystalline form.[\[22\]](#)

## pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant(s) of Bosutinib.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[16\]](#)[\[23\]](#)

- **Solution Preparation:** Dissolve an accurately weighed amount of **Bosutinib hydrate** in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[4][23]
- **Titration Setup:** Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[4][23]
- **Titration:** Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[4][23]
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.

## Stability Assessment (Stability-Indicating HPLC Method)

This method is used to quantify Bosutinib and its degradation products under various stress conditions.[16][24][17][25]

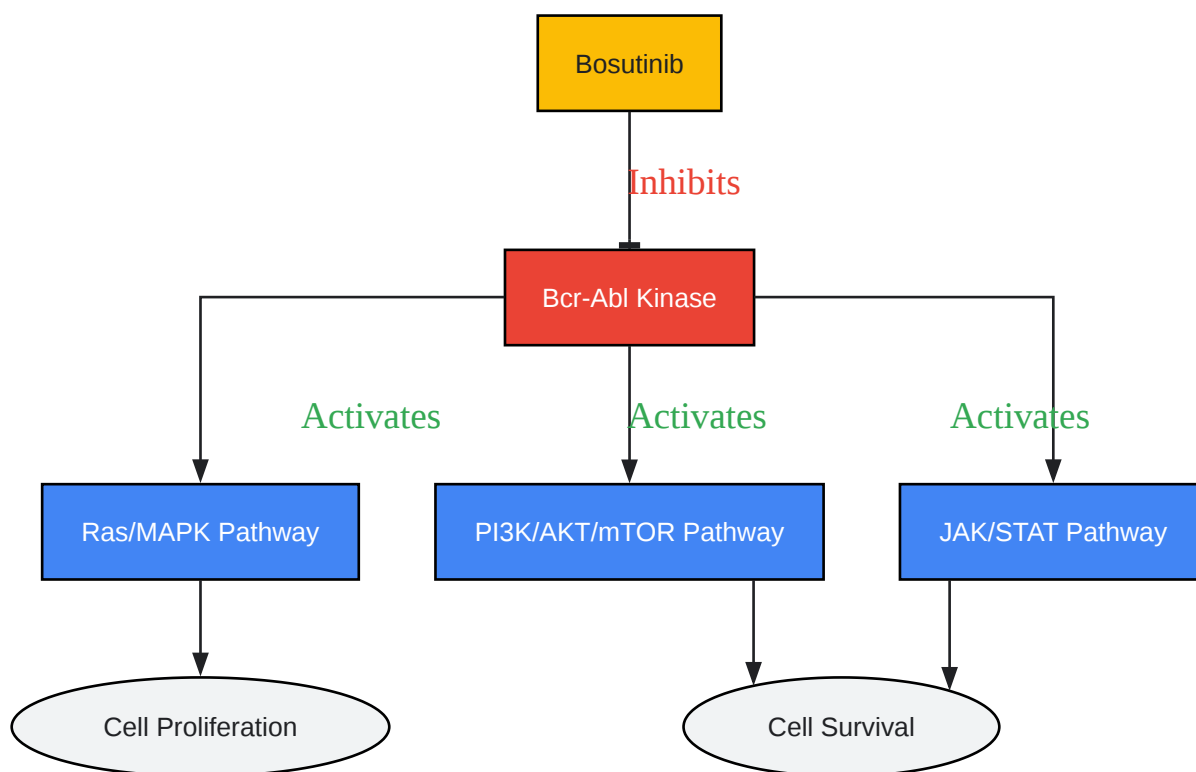
- **Stress Sample Preparation:** Expose **Bosutinib hydrate** to various stress conditions as per ICH guidelines (e.g., acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress).[2][14]
- **Chromatographic System:** Utilize an HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products.[2][14]
- **Method Validation:** Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[24][25]
- **Analysis:** Inject the stressed samples into the HPLC system and record the chromatograms.
- **Data Analysis:** Identify and quantify the degradation products. The peak purity of the parent drug peak should be assessed to ensure no co-eluting degradants.

## Signaling Pathways and Experimental Workflows

Bosutinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

### Bcr-Abl and Downstream Signaling

Bosutinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of CML.[2] Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.



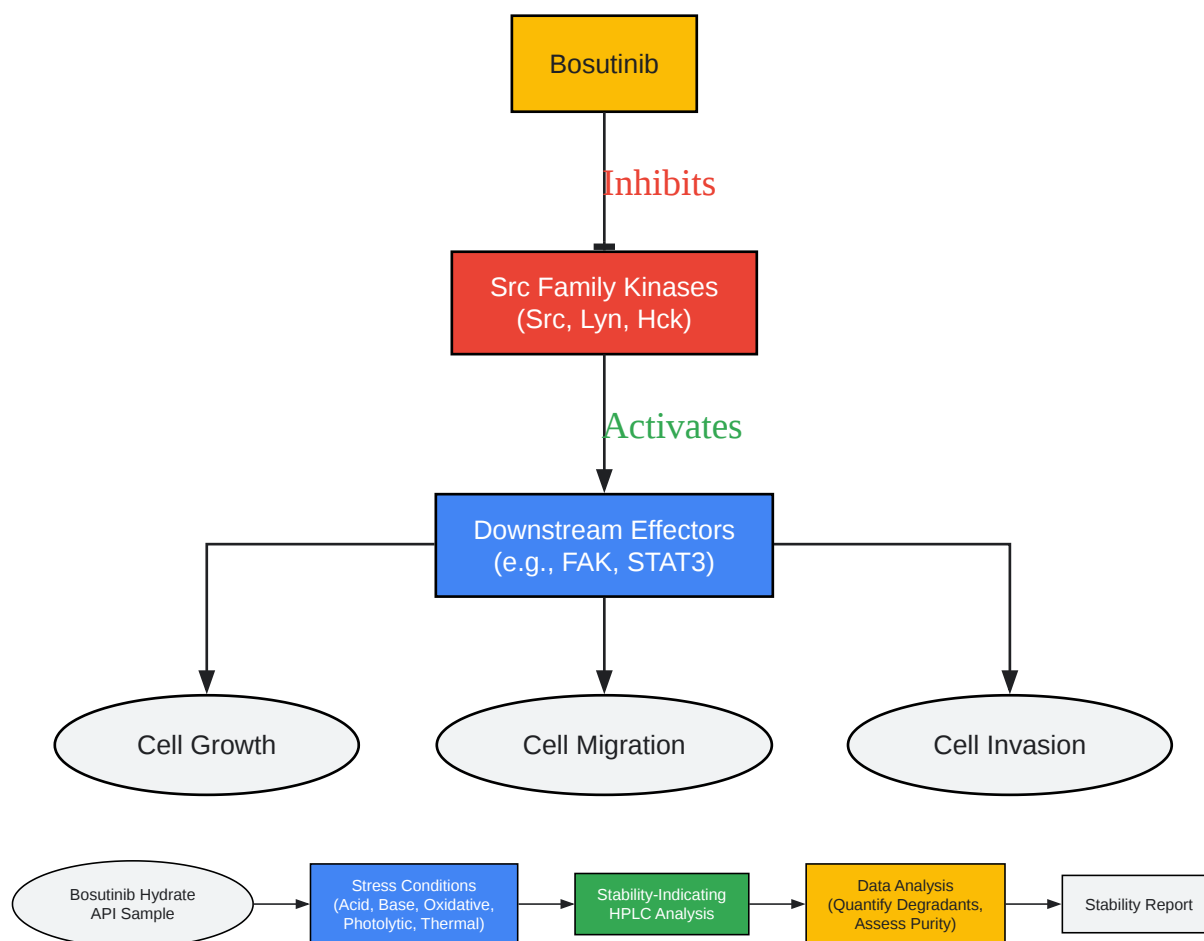
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Bosutinib inhibits the Bcr-Abl kinase and its downstream pro-survival pathways.

### Src Kinase Signaling

Bosutinib also inhibits Src family kinases, which are often overexpressed in various cancers and contribute to cell growth, migration, and invasion.[3][10]





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